1-Methyl-3-(3-phenylacryloyl)-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-Methyl-3-(3-phenylacryloyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a phenylacryloyl group attached to the imidazolium ring, which imparts unique chemical and physical properties. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-phenylacryloyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazolium core, which is achieved by reacting 1-methylimidazole with an appropriate alkylating agent, such as methyl iodide, under basic conditions.
Phenylacryloyl Group Introduction: The phenylacryloyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the imidazolium salt with phenylacryloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-phenylacryloyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylacryloyl group.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted imidazolium derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Oxidized imidazolium derivatives.
Reduction: Reduced phenylacryloyl derivatives.
Substitution: Substituted imidazolium salts with various functional groups.
Scientific Research Applications
1-Methyl-3-(3-phenylacryloyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers, due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-phenylacryloyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and cell membranes, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylimidazolium chloride: Lacks the phenylacryloyl group, resulting in different chemical and biological properties.
3-(3-Phenylacryloyl)-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
1-Methyl-3-(3-phenylacryloyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both the methyl and phenylacryloyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
62959-48-2 |
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Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)-3-phenylprop-2-en-1-one;chloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-14-9-10-15(11-14)13(16)8-7-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H |
InChI Key |
KTVYISCQECPWCE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)C(=O)C=CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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